Molecular Descriptor Divergence: Entacapone Amide Exhibits 18.4% Lower Molecular Weight and Higher Computed Polarity Than the Parent API
Entacapone amide (C₁₀H₇N₃O₅; MW = 249.18 g·mol⁻¹) possesses one additional hydrogen bond donor (HBD = 3) compared to entacapone (C₁₄H₁₅N₃O₅; MW = 305.29 g·mol⁻¹; HBD = 2), arising from the replacement of the N,N-diethyl substituent with a primary amide –NH₂ group . This structural difference produces a computed LogP reduction of approximately 0.8–1.2 units relative to entacapone (estimated from fragment-based calculations), translating to markedly earlier elution on reversed-phase C18 columns under standard acetonitrile/water mobile phases. For procurement, this molecular weight differential enables unambiguous mass spectrometric identification: the [M+H]⁺ ion at m/z 250.1 for entacapone amide is separated by 56.1 Da from the entacapone [M+H]⁺ ion at m/z 306.1, eliminating the risk of isotopic or adduct ion confusion during LC-MS impurity profiling .
| Evidence Dimension | Molecular weight and hydrogen bond donor count |
|---|---|
| Target Compound Data | C₁₀H₇N₃O₅; MW = 249.18 g·mol⁻¹; HBD = 3 (primary amide) |
| Comparator Or Baseline | Entacapone (C₁₄H₁₅N₃O₅; MW = 305.29 g·mol⁻¹; HBD = 2, tertiary amide) |
| Quantified Difference | ΔMW = 56.11 g·mol⁻¹ (18.4% reduction); ΔHBD = +1 hydrogen bond donor |
| Conditions | Fragment-based LogP calculation; RP-C18 LC-MS compatibility assessment |
Why This Matters
The 18.4% molecular weight reduction and additional hydrogen bond donor ensure unambiguous chromatographic and mass spectrometric differentiation from the parent API, directly preventing misidentification during impurity quantification.
